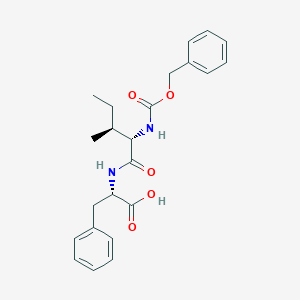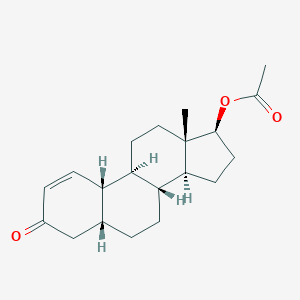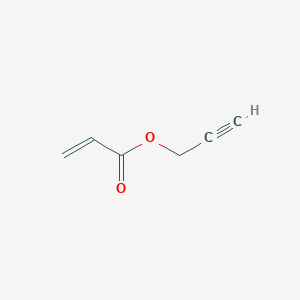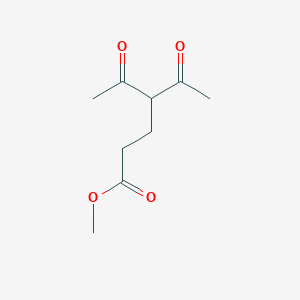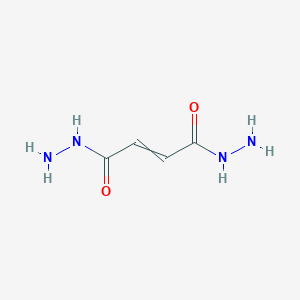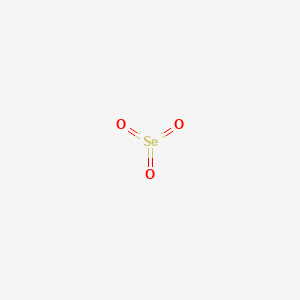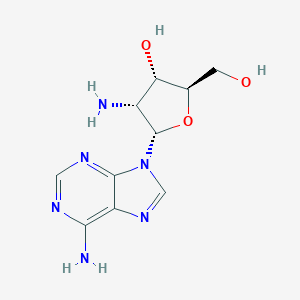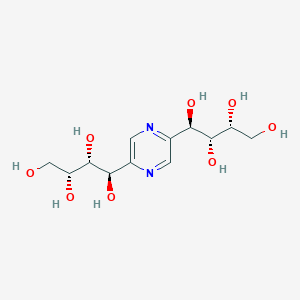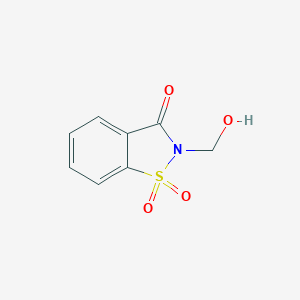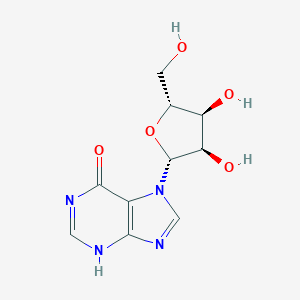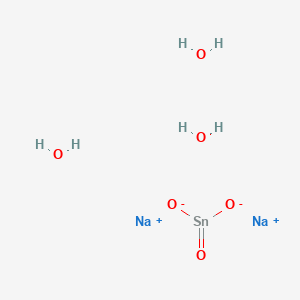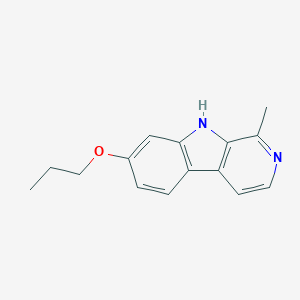
Propyl harmol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl harmol is a chemical compound that belongs to the harmala alkaloids family. It is a naturally occurring compound found in plants such as Peganum harmala and Banisteriopsis caapi. Propyl harmol has been the subject of scientific research due to its potential therapeutic properties. In
Mecanismo De Acción
Propyl harmol acts through multiple mechanisms. It has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Propyl harmol also activates the Nrf2 pathway, which regulates the expression of antioxidant genes. Additionally, propyl harmol has been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Propyl harmol has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which can contribute to the development of various diseases. Propyl harmol has also been shown to have neuroprotective effects and can protect against neurodegenerative diseases. Additionally, propyl harmol has been shown to have anticancer properties and can inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propyl harmol has several advantages for lab experiments. It is a naturally occurring compound, and its synthesis method is relatively simple. Propyl harmol has also been shown to have low toxicity and can be used at high concentrations without adverse effects. However, propyl harmol has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, propyl harmol has a short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of propyl harmol. One direction is to study its potential as a therapeutic agent for various diseases. Propyl harmol has been shown to have antioxidant, anti-inflammatory, and anticancer properties, and further research is needed to explore its potential as a treatment for these diseases. Another direction is to study its mechanism of action in more detail. Propyl harmol acts through multiple mechanisms, and further research is needed to understand how it interacts with various enzymes and signaling pathways. Finally, future research could explore the potential of propyl harmol as a drug delivery system. Propyl harmol has been shown to have low toxicity and can be easily synthesized, making it a promising candidate for drug delivery.
Métodos De Síntesis
Propyl harmol can be synthesized through the extraction of Peganum harmala seeds. The seeds are ground and mixed with a solvent such as ethanol or methanol. The mixture is then filtered, and the solvent is evaporated to obtain the crude extract. The crude extract is then purified through column chromatography to isolate propyl harmol.
Aplicaciones Científicas De Investigación
Propyl harmol has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that propyl harmol has antioxidant, anti-inflammatory, and anticancer properties. Propyl harmol has also been shown to have neuroprotective effects and can protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
10593-57-4 |
|---|---|
Nombre del producto |
Propyl harmol |
Fórmula molecular |
C15H16N2O |
Peso molecular |
240.3 g/mol |
Nombre IUPAC |
1-methyl-7-propoxy-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C15H16N2O/c1-3-8-18-11-4-5-12-13-6-7-16-10(2)15(13)17-14(12)9-11/h4-7,9,17H,3,8H2,1-2H3 |
Clave InChI |
ROPQRKIYWVDATM-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC2=C(C=C1)C3=C(N2)C(=NC=C3)C |
SMILES canónico |
CCCOC1=CC2=C(C=C1)C3=C(N2)C(=NC=C3)C |
Otros números CAS |
10593-57-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



